

what is the role of Dxd-d5 in antibody-drug conjugates

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Compound Name: Dxd-d5

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An In-depth Technical Guide on the Role of Deruxtecan (DXd) in Antibody-Drug Conjugates

Introduction

Antibody-drug conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure.[1] This is achieved by linking a monoclonal antibody, which targets a specific tumor antigen, to a cytotoxic payload via a specialized linker. A pivotal payload in this field is deruxtecan (DXd), a potent topoisomerase I inhibitor.[2][3] This guide provides a comprehensive technical overview of the role of DXd as a payload in ADCs, its mechanism of action, and the methodologies used for its evaluation. It also clarifies the function of its deuterated analogue, **Dxd-d5**, used in analytical settings.

The DXd Payload: A Potent Topoisomerase I Inhibitor

DXd, an exatecan derivative, is the cytotoxic component responsible for the therapeutic effect of several advanced ADCs.[1][4] Its deuterated form, **Dxd-d5**, incorporates stable heavy isotopes of hydrogen and is primarily used as an internal standard or tracer for quantitative bioanalysis, such as in pharmacokinetic (PK) studies, due to its distinct mass.[5][6][7]

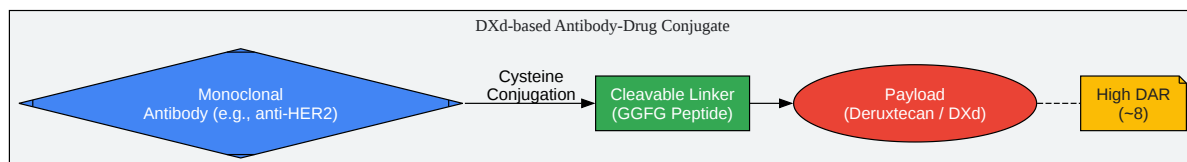
Mechanism of Action: The primary molecular target of DXd is DNA topoisomerase I, a nuclear enzyme critical for managing DNA topology during replication and transcription.[2][3] DXd

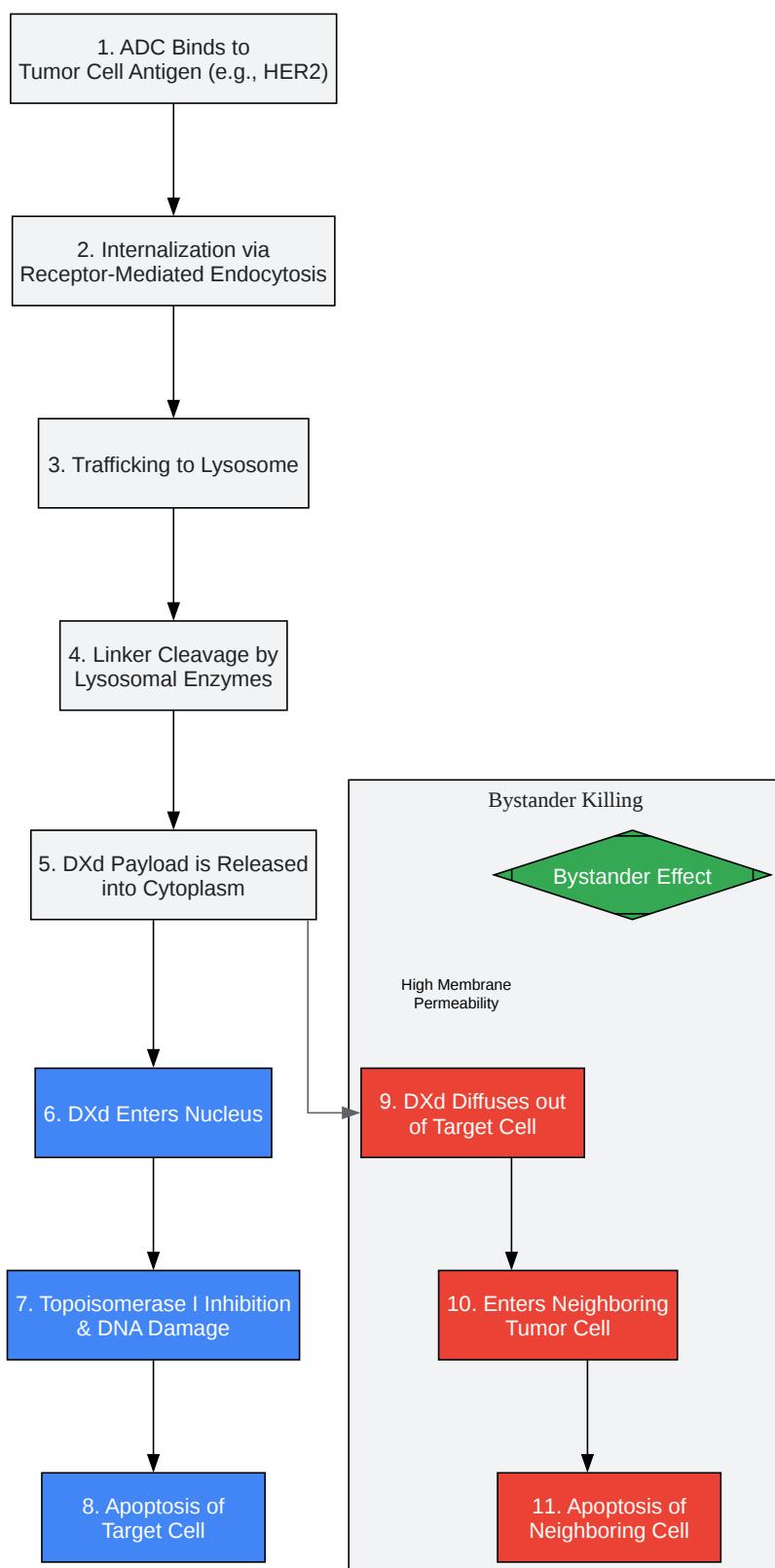
intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of single-strand DNA breaks.[8] The accumulation of these unrepaired breaks during DNA replication leads to catastrophic DNA damage and triggers apoptosis, resulting in targeted cell death.[8][9][10] DXd has been shown to be a more potent inhibitor of topoisomerase I than SN-38, the active metabolite of irinotecan.[8][11]

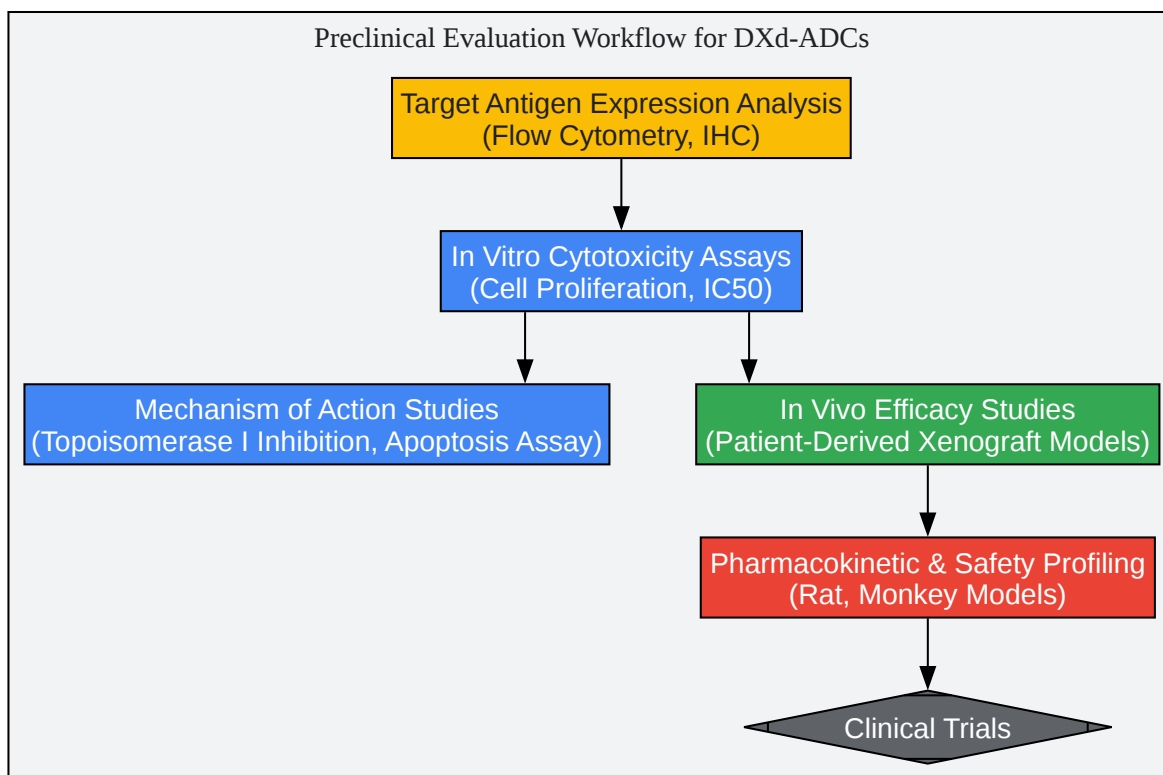
Architecture of a DXd-Based ADC

The efficacy of a DXd-based ADC is a product of its three core components: the antibody, the linker, and the payload, all optimized for maximum therapeutic effect.

- **Monoclonal Antibody:** Provides specificity by targeting antigens overexpressed on the surface of cancer cells, such as HER2 or TROP2.[8][9]
- **Linker:** A tetrapeptide-based linker (e.g., glycine-glycine-phenylalanine-glycine, GGFG) covalently attaches the DXd payload to the antibody.[11][12] This linker is designed to be highly stable in systemic circulation, preventing premature payload release, but is efficiently cleaved by lysosomal enzymes like cathepsins, which are upregulated in tumor cells.[11][13]
- **Payload (DXd):** The cytotoxic agent that induces cell death upon release.[13]
- **Drug-to-Antibody Ratio (DAR):** DXd-ADCs are engineered to have a high and homogeneous DAR, typically around 8, meaning each antibody carries approximately eight molecules of DXd.[4][11] This high drug load is a key contributor to the ADC's potent anti-tumor activity.







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References

- 1. adcreview.com [adcreview.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Dxd-d5 - Immunomart [immunomart.org]
- 8. cusabio.com [cusabio.com]
- 9. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
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